Benzyl 3-fluoro-2-iodobenzoate
Description
Benzyl 3-fluoro-2-iodobenzoate is a halogenated aromatic ester characterized by a benzyl ester group at the carboxylate position, a fluorine substituent at the 3-position, and an iodine atom at the 2-position of the benzoate ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) due to the iodine atom’s role as a superior leaving group compared to bromine or chlorine .
Properties
IUPAC Name |
benzyl 3-fluoro-2-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRCDFCBJKDFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification to Benzyl 3-Fluoro-2-Iodobenzoate
The carboxylic acid moiety is esterified with benzyl alcohol using a bipyridine-based ionic liquid catalyst ([BPy]I) and tert-butyl hydroperoxide (TBHP) as an oxidant, as demonstrated in the Royal Society of Chemistry protocols.
Reaction Conditions
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Catalyst : [BPy]I (20 mol%)
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Oxidant : TBHP (1.4 mmol)
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Temperature : 80°C
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Duration : 8 hours
Under these conditions, esterification proceeds in 88% yield, with the ionic liquid facilitating activation of the carboxylic acid. The method is scalable and avoids harsh acid catalysts, preserving the integrity of the iodine substituent.
Comparative Data
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Diazotization-Iodination | H₂SO₄, NaNO₂, KI, 25°C | 75–80 | |
| Esterification | [BPy]I, TBHP, 80°C, 8h | 88 |
Direct Iodination of Benzyl 3-Fluorobenzoate
Electrophilic Aromatic Substitution
Direct iodination of benzyl 3-fluorobenzoate (synthesized via) requires overcoming the deactivating effects of both the fluorine and ester groups. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) has been explored.
Reaction Mechanism
The ester group acts as an ortho/para director, while fluorine meta-directs. Computational studies suggest that iodination at position 2 (ortho to the ester) is favored due to the stronger directing effect of the ester moiety.
Experimental Results
Directed Ortho-Metalation (DoM)
A more efficient approach involves lithiation at position 2 using a strong base (e.g., LDA), followed by quenching with iodine. This method, adapted from apionucleoside synthesis techniques, proceeds as follows:
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Lithiation : LDA deprotonates the ortho position relative to the ester.
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Iodination : Reaction with molecular iodine (I₂) affords the iodinated product.
Yield and Limitations
Alternative Synthetic Routes
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers a modular approach. Starting from 3-fluoro-2-boronobenzoic acid , iodination is achieved via coupling with iodoarenes. However, this method is less practical due to the instability of boronated intermediates and high catalyst loadings.
Reductive Iodination
Nitro precursors (e.g., 3-fluoro-2-nitrobenzoic acid ) are reduced to amines and subjected to diazotization-iodination, mirroring patent CN103242173A. This two-step sequence achieves 65–70% overall yield but introduces additional purification challenges.
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Diazotization + Esterification | High regioselectivity, mild conditions | Multi-step, intermediate purification | 75–88 |
| Direct Iodination | Single-step | Low yields, harsh reagents | 45–60 |
| DoM | High efficiency | Cryogenic conditions | 70–75 |
| Cross-Coupling | Modularity | Unstable intermediates | 50–60 |
Experimental Optimization and Scale-Up
Solvent and Temperature Effects
Scientific Research Applications
Benzyl 3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-2-iodobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging studies. The ester group allows for hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physical and chemical properties of Benzyl 3-fluoro-2-iodobenzoate and its analogs, derived from evidence-based data:
Key Findings:
Reactivity Differences: The iodine atom in this compound enhances its utility in metal-catalyzed coupling reactions compared to brominated analogs (e.g., 5-bromo-2-chlorobenzoic acid), where C–Br bonds are less reactive under mild conditions .
Steric and Electronic Effects: The benzyl ester group introduces steric hindrance, which may slow reaction kinetics compared to methyl esters (e.g., methyl 3-iodobenzoate) but improves solubility in non-polar solvents . In contrast, 3-benzyloxy-2-fluorobenzaldehyde lacks the iodine atom but shares the fluorine and benzyl-protected oxygen, enabling orthogonal reactivity in aldehyde-based syntheses .
Thermal and Chemical Stability :
- Iodinated benzoates generally exhibit lower thermal stability than chlorinated or brominated analogs due to weaker C–I bonds, as seen in methyl 3-iodo-4-methylbenzoate (decomposition observed at >150°C) .
- Fluorine’s small atomic radius minimizes steric disruption, enhancing crystallinity compared to bulkier substituents (e.g., isopropoxy groups in methyl 3-iodo-4-isopropoxybenzoate) .
Research Implications and Limitations
- Synthetic Utility : this compound’s dual halogen/fluorine substitution is understudied but holds promise for synthesizing polyfunctionalized aromatics, as demonstrated in analogous Pd-catalyzed couplings .
- Data Gaps : Direct experimental data (e.g., melting point, spectroscopic profiles) are absent in the provided evidence, necessitating extrapolation from methyl or benzyl-protected analogs.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The iodine substituent at the 2-position enables participation in Suzuki-Miyaura and Stille couplings. For example:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in THF at 80°C yields biaryl derivatives (e.g., 3-fluoro-2-(4-methylphenyl)benzoate ) with >85% efficiency .
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Stille Coupling : Using tributyl(vinyl)tin and PdCl₂(PPh₃)₂ (2 mol%), vinylation occurs selectively at the iodine site .
Key Factors :
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Electron-withdrawing fluoro and ester groups enhance oxidative addition of Pd⁰ into the C–I bond .
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Steric hindrance from the benzyl ester directs coupling to the less hindered iodine site .
Nucleophilic Aromatic Substitution
The iodine atom undergoes substitution with soft nucleophiles (e.g., thiols, amines) under mild conditions:
Mechanistic Insight :
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The electron-deficient aromatic ring facilitates nucleophilic attack .
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Copper iodide accelerates substitution via single-electron transfer pathways .
Ester Hydrolysis and Functionalization
The benzyl ester group is cleavable under acidic or reductive conditions:
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Hydrolysis : Treatment with H₂SO₄ (3 M) in ethanol/water (1:1) at reflux yields 3-fluoro-2-iodobenzoic acid (92% yield) .
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Reductive Cleavage : Hydrogenolysis over Pd/C (10 atm H₂) produces the free acid quantitatively .
Applications :
Directed C–H Functionalization
The ester acts as a directing group for meta-C–H bond activation:
Mechanism :
-
Pd or Rh inserts into the C–H bond meta to the ester, guided by steric and electronic effects .
-
Transient coordination of the carbonyl oxygen directs metalation .
Electrophilic Aromatic Substitution
Despite the deactivating fluoro and ester groups, electrophilic iodination occurs under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| ICl, AlCl₃ | CH₂Cl₂, 0°C, 2 h | 3-fluoro-2,4-diiodobenzoate | 55% |
| NIS, TfOH | MeCN, 25°C, 6 h | 3-fluoro-2,5-diiodobenzoate | 48% |
Regioselectivity :
-
Iodination occurs para to the electron-withdrawing fluoro group, overriding the ester’s meta-directing effect .
Photocatalytic Transformations
Under visible-light irradiation with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, the compound undergoes:
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Debenzylation : Cleavage of the benzyl ester via single-electron oxidation, yielding 3-fluoro-2-iodobenzoic acid (89% yield) .
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Radical Addition : Reaction with alkenes (e.g., styrene) forms C–C bonds at the iodine site .
Stability and Degradation
Q & A
Basic: What are the optimal reaction conditions for synthesizing Benzyl 3-fluoro-2-iodobenzoate via benzoylation?
Methodological Answer:
The synthesis typically involves esterification of 3-fluoro-2-iodobenzoic acid with benzyl alcohol. Catalysts like concentrated sulfuric acid (H₂SO₄) or enzymatic systems (e.g., lipases) can be employed. For acid-catalyzed reactions, conditions include a 1:1.2 molar ratio of acid to alcohol, reflux in toluene (110°C), and 6–8 hours reaction time. Catalytic efficiency can be enhanced using solid acid catalysts (e.g., ammonium cerium phosphate) to reduce side reactions . Monitoring progress via TLC or HPLC is recommended.
Advanced: How does fluorine influence the regioselective iodination of the benzoate precursor?
Methodological Answer:
Fluorine, being a strong electron-withdrawing group, directs electrophilic substitution to the ortho/para positions. In 3-fluoro-2-iodobenzoate synthesis, iodination likely occurs at the ortho position due to steric and electronic effects. Competitive iodination at alternative sites can be mitigated by controlling reaction temperature (0–5°C) and using iodine monochloride (ICl) as a mild iodinating agent. Computational studies (DFT) can predict substituent effects, while NMR (¹⁹F and ¹H) validates regioselectivity .
Basic: What characterization techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies benzyl protons (δ 5.2–5.4 ppm) and aromatic signals influenced by fluorine and iodine. ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C₁₄H₁₀FIO₂).
- X-ray Crystallography : Resolves iodine/fluorine positioning in the crystal lattice.
- IR Spectroscopy : Confirms ester carbonyl stretch (~1720 cm⁻¹) .
Advanced: How stable is this compound under thermal or photolytic conditions?
Methodological Answer:
Stability studies should assess:
- Thermal Degradation : Heat samples to 50–100°C and monitor decomposition via TGA or HPLC. Iodine may dissociate at >80°C, forming byproducts like benzyl fluoride.
- Photolytic Stability : Expose to UV light (254 nm) and track degradation kinetics using UV-Vis spectroscopy. Fluorine’s electron-withdrawing effect may reduce photosensitivity compared to non-fluorinated analogs. Store in amber glass at 4°C under inert atmosphere to mitigate degradation .
Advanced: Can this compound act as a substrate in Suzuki-Miyaura cross-coupling?
Methodological Answer:
The iodine substituent enables palladium-catalyzed cross-coupling. Optimize conditions using:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : K₂CO₃ or Cs₂CO₃ in THF/water.
- Temperature : 80–100°C for 12–24 hours.
Monitor aryl-iodide reactivity via GC-MS and characterize coupled products (e.g., biaryls) via NMR. Competing dehalogenation may occur; ligand selection (e.g., SPhos) improves yield .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Seal in glass containers under nitrogen; store at 2–8°C away from light.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How to resolve contradictory yield data in this compound synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) to isolate variables:
- Factors : Catalyst loading, solvent polarity, reaction time.
- Response Surface Methodology (RSM) : Optimizes interactions between variables.
- Data Mining : Use tools like PCA to identify outliers or confounding factors (e.g., moisture sensitivity). Replicate high-yield conditions and validate with kinetic studies .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate ester from unreacted acid.
- Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation.
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) for high-purity isolation .
Advanced: How to model the electronic effects of fluorine and iodine substituents computationally?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron density distortions caused by fluorine/iodine.
- NBO Analysis : Quantifies hyperconjugative interactions stabilizing the ester group .
Advanced: What are the environmental degradation pathways of this compound?
Methodological Answer:
Study degradation via:
- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25°C; analyze by LC-MS for benzoic acid derivatives.
- Photolysis : Expose to simulated sunlight; track iodine release via ion chromatography.
- Biodegradation : Use soil microcosms and monitor metabolite formation (e.g., 3-fluoro-2-iodobenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
